1-(3-Bromopropyl)-2-fluoro-4-nitrobenzene
Description
1-(3-Bromopropyl)-2-fluoro-4-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromopropyl group, a fluorine atom, and a nitro group attached to a benzene ring
Properties
Molecular Formula |
C9H9BrFNO2 |
|---|---|
Molecular Weight |
262.08 g/mol |
IUPAC Name |
1-(3-bromopropyl)-2-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C9H9BrFNO2/c10-5-1-2-7-3-4-8(12(13)14)6-9(7)11/h3-4,6H,1-2,5H2 |
InChI Key |
VUMPBDDPNAMFAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)CCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-fluoro-4-nitrobenzene typically involves the following steps:
Bromination: The bromopropyl group can be introduced via a bromination reaction. This can be done by reacting the nitrofluorobenzene intermediate with 1,3-dibromopropane in the presence of a suitable catalyst, such as aluminum chloride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain 1-(3-Bromopropyl)-2-fluoro-4-nitrobenzene in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-2-fluoro-4-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be substituted by nucleophiles, such as amines or thiols, to form new compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, where the bromopropyl group is oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives, such as 1-(3-azidopropyl)-2-fluoro-4-nitrobenzene.
Reduction: Formation of 1-(3-bromopropyl)-2-fluoro-4-aminobenzene.
Oxidation: Formation of 1-(3-bromopropyl)-2-fluoro-4-nitrobenzoic acid.
Scientific Research Applications
1-(3-Bromopropyl)-2-fluoro-4-nitrobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs with potential therapeutic effects.
Materials Science: It can be used in the preparation of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and cellular
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
